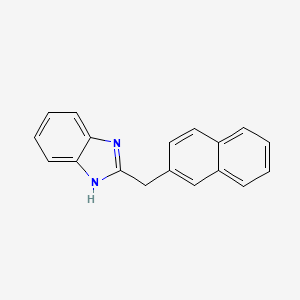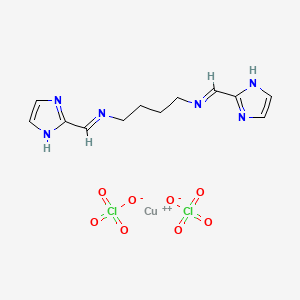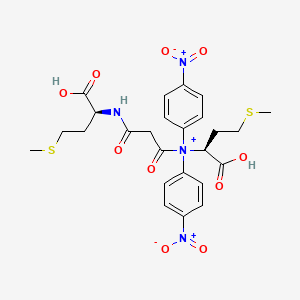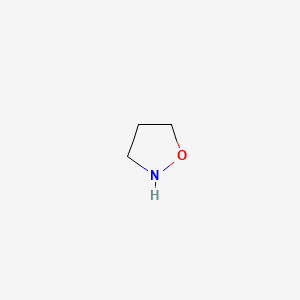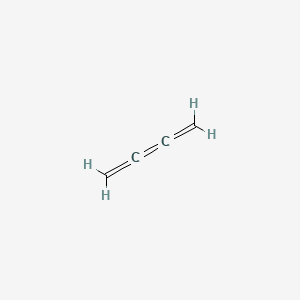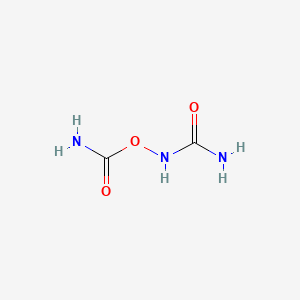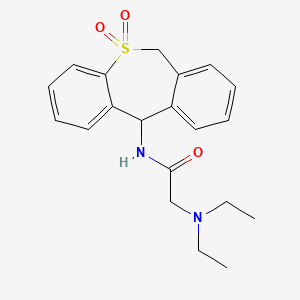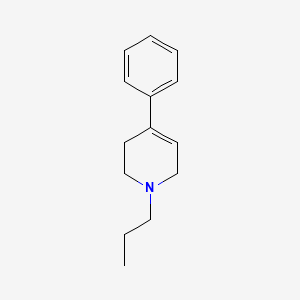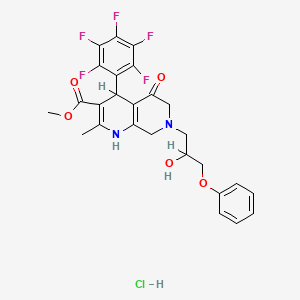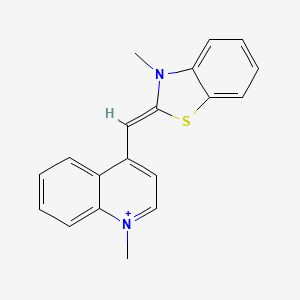![molecular formula C16H16O4 B1194118 3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol CAS No. 303088-44-0](/img/structure/B1194118.png)
3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol is a natural product found in Bulbophyllum kwangtungense and Dendrobium densiflorum with data available.
Wissenschaftliche Forschungsanwendungen
1. Endothelin Receptor Antagonism
The benzodioxole group, present in various endothelin receptor antagonists, has been studied for its binding affinity and receptor subtype selectivity. Compounds with benzodioxole structures have shown potent antagonism against endothelin-A and endothelin-B receptors, indicating their potential in developing treatments targeting these receptors (Tasker et al., 1997).
2. Reproductive Effects in Insects
Benzodioxole derivatives have demonstrated significant effects on the reproduction of various insects, including the house fly and tsetse fly. These studies have revealed the potential of benzodioxole compounds as insect sterilants or in controlling pest populations (Chang, Bořkovec & Demilo, 1980; Langley, Trewern & Jurd, 1982).
3. Attraction of Agricultural Pests
Certain benzodioxoles have been identified as attractants for agricultural pests like the northern corn rootworm. Understanding the structural requirements for these attractants can aid in the development of more effective pest management strategies (Mcgovern & Ladd, 1988).
4. Catalytic Applications
Benzodioxole derivatives have been incorporated into catalyst structures for various chemical reactions, including the oxidation of primary alcohols and hydrocarbons. These catalysts exhibit improved stability and recycling ability, making them valuable in industrial applications (Ghorbanloo & Maleki Alamooti, 2017).
5. Anti-Platelet Aggregation Activity
Compounds containing benzodioxole structures have been found in various plant species and have shown anti-platelet aggregation activity. This suggests potential applications in treating disorders related to platelet aggregation (Fan et al., 2001).
6. Insecticidal Properties
Studies have demonstrated the insecticidal activity of benzodioxole derivatives against pests like the Colorado potato beetle. These compounds cause significant mortality and affect feeding activity, indicating their potential use in pest control (Vanmellaert, Deloof & Jurd, 1983).
7. Antimicrobial Activity
Benzodioxole-based Schiff bases have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown moderate activity against specific bacterial and fungal species, suggesting their potential in developing new antimicrobial agents (Vinusha et al., 2015).
8. Solid-Phase Syntheses
Benzodioxole structures have been used in traceless solid-phase syntheses of benzimidazoles, which are important compounds in medicinal chemistry. This demonstrates the utility of benzodioxole derivatives in facilitating efficient synthetic routes (Mazurov, 2000).
Eigenschaften
CAS-Nummer |
303088-44-0 |
|---|---|
Produktname |
3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol |
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
3-[2-(1,3-benzodioxol-5-yl)ethyl]-5-methoxyphenol |
InChI |
InChI=1S/C16H16O4/c1-18-14-7-12(6-13(17)9-14)3-2-11-4-5-15-16(8-11)20-10-19-15/h4-9,17H,2-3,10H2,1H3 |
InChI-Schlüssel |
WXLWYVQONUUBMT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)O)CCC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
COC1=CC(=CC(=C1)O)CCC2=CC3=C(C=C2)OCO3 |
Synonyme |
5-(2'-(3''-Hydroxy-5''-methoxyphenyl)-ethyl)-1,3-benzodioxole densiflorol A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



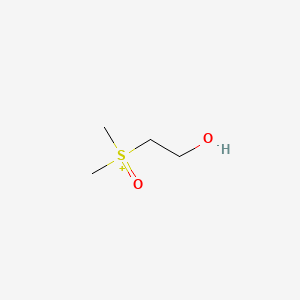
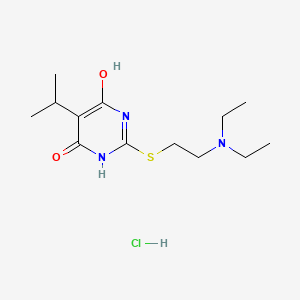
![(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methoxynaphthalen-2-yl)amino]pentanoyl]-4-methylpentanamide](/img/structure/B1194041.png)
